molecular formula C25H17FN6O B10942450 2-{4-[(4-fluorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{4-[(4-fluorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10942450
M. Wt: 436.4 g/mol
InChI Key: OXZLESPWMZQVTN-UHFFFAOYSA-N
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Description

2-{4-[(4-fluorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-fluorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-fluorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in DMF

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{4-[(4-fluorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[(4-fluorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

Molecular Formula

C25H17FN6O

Molecular Weight

436.4 g/mol

IUPAC Name

4-[4-[(4-fluorophenoxy)methyl]phenyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H17FN6O/c26-19-10-12-21(13-11-19)33-15-17-6-8-18(9-7-17)23-29-25-22-14-28-32(20-4-2-1-3-5-20)24(22)27-16-31(25)30-23/h1-14,16H,15H2

InChI Key

OXZLESPWMZQVTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=C(C=C5)COC6=CC=C(C=C6)F

Origin of Product

United States

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